

In-Depth Technical Guide: Physical and Chemical Properties of Metolachlor-d11

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Compound of Interest

Compound Name: Metolachlor-d11

Cat. No.: B15294531

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This technical guide provides a comprehensive overview of the physical and chemical properties of **Metolachlor-d11**, a deuterated analog of the widely used herbicide Metolachlor. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize **Metolachlor-d11** as an internal standard for quantitative analysis.

Metolachlor-d11 is primarily employed in isotope dilution mass spectrometry (IDMS) for the precise quantification of Metolachlor in various matrices. Its physical and chemical properties are nearly identical to those of the non-labeled Metolachlor, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. This co-elution and similar ionization behavior allow for accurate correction of matrix effects and variations in analytical performance.^[1]

Core Physical and Chemical Properties

The key physical and chemical data for **Metolachlor-d11** are summarized in the tables below. Data for the non-deuterated S-Metolachlor are also provided for comparison, as they are often used as reference points due to the extensive characterization of the parent compound.

Table 1: General and Physical Properties of **Metolachlor-d11**

Property	Value	Reference
Chemical Name	2-chloro-N-(2-ethyl-6-methylphenyl-d11)-N-(1-methoxypropan-2-yl)acetamide	[1]
CAS Number	1632119-30-2	[1]
Molecular Formula	C ₁₅ D ₁₁ H ₁₁ ClNO ₂	[1]
Molecular Weight	294.86 g/mol	[1]
Isotopic Purity	≥98 atom % D	[1]
Appearance	Tan to brown oily liquid (based on Metolachlor)	[2]
Density (S-Metolachlor)	1.117 g/cm ³ at 20°C	[3]
Boiling Point (S-Metolachlor)	Approx. 334°C	[3]
Freezing Point (S-Metolachlor)	-61.1°C	[3]
Storage Temperature	2-8°C	[1]

Table 2: Solubility Data

Solvent	Solubility	Reference
Water	530 mg/L at 20°C (for Metolachlor)	[4][5]
Organic Solvents	Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane.	[2]

Experimental Protocols

The following are detailed methodologies for the analysis of Metolachlor, which are directly applicable to **Metolachlor-d11** when used as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis in Soil and Plant Matrices

This method is suitable for the quantitative determination of Metolachlor residues.

- Sample Preparation (Accelerated Solvent Extraction - ASE):
 - Homogenize dried soil or plant material.
 - Accurately weigh 10 g of the homogenized sample into an extraction cell.
 - Spike the sample with a known concentration of **Metolachlor-d11** internal standard.
 - Extract the sample using an accelerated solvent extractor with a mixture of n-hexane and acetone.
 - The extract is then concentrated and may be subjected to a cleanup step using solid-phase extraction (SPE) if necessary.
- GC-MS Instrumentation and Conditions:[1][6]
 - Gas Chromatograph: Agilent 7832 GC or equivalent.
 - Mass Spectrometer: Agilent 5977B MS Detector or equivalent.
 - Column: HP-5 MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm × 0.25 μm).[6]
 - Injector: Split/splitless, operated in splitless mode at 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program: Initial temperature of 160°C (hold for 3 min), ramp to 280°C at 20°C/min (hold for 5 min).[2]

- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 250°C.
 - Transfer Line Temperature: 280°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity. Precursor and product ions for Metolachlor and **Metolachlor-d11** should be optimized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis in Water Samples

This method offers high sensitivity and selectivity for the analysis of Metolachlor in aqueous matrices.

- Sample Preparation (Solid-Phase Extraction - SPE):[\[7\]](#)
 - Acidify a 50 mL water sample with phosphoric acid.
 - Spike the sample with **Metolachlor-d11** internal standard.
 - Condition a C18 SPE cartridge with methanol followed by acidified water.
 - Load the water sample onto the SPE cartridge.
 - Wash the cartridge to remove interferences.
 - Elute the analytes with a mixture of methanol and water (e.g., 80/20 v/v).
 - Evaporate the eluate to near dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 10/90 acetonitrile/water).
- LC-MS/MS Instrumentation and Conditions:[\[3\]](#)[\[8\]](#)[\[9\]](#)
 - Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Column: ZORBAX RRHD Eclipse Plus C18 (or equivalent C18 column).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-20 µL.
- Mass Spectrometer Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Metolachlor and **Metolachlor-d11** must be determined and optimized.

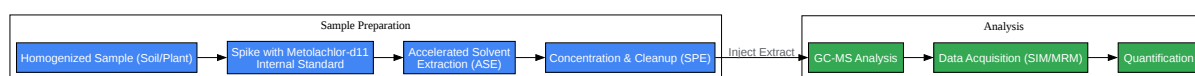
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be used to determine the chemical purity of **Metolachlor-d11**.

- Instrumentation and Conditions:[4]
 - HPLC System: Shimadzu LC-2030 or equivalent with a UV-Vis detector.
 - Column: Shimadzu BDS C18 (250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 230 nm.
 - Sample Preparation: Dissolve a precisely weighed amount of **Metolachlor-d11** in the mobile phase to a known concentration.

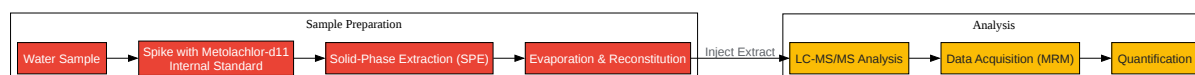
Mandatory Visualizations

The following diagrams illustrate key experimental workflows.



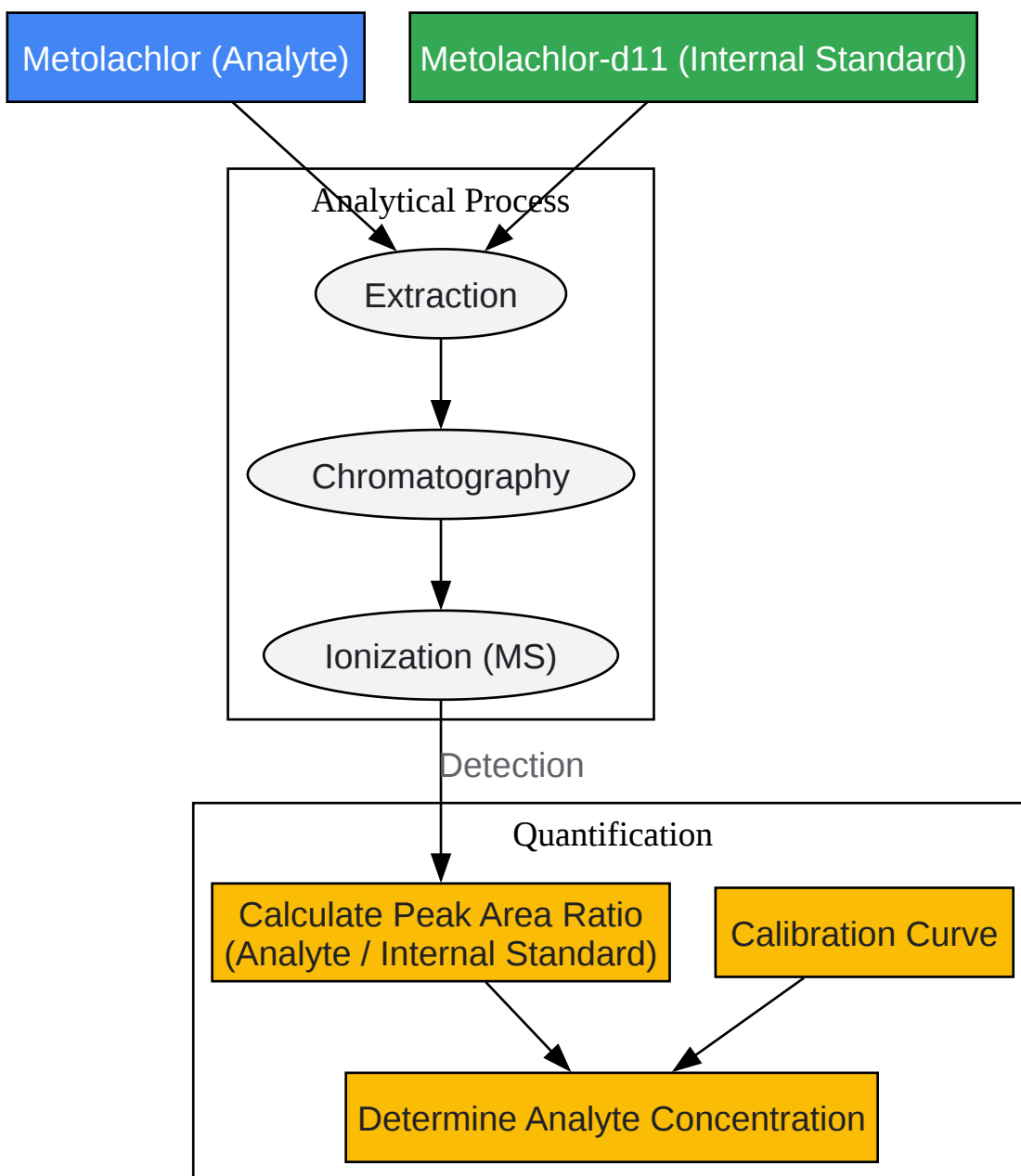
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GC-MS analysis workflow for **Metolachlor-d11**.



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LC-MS/MS analysis workflow for **Metolachlor-d11**.



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